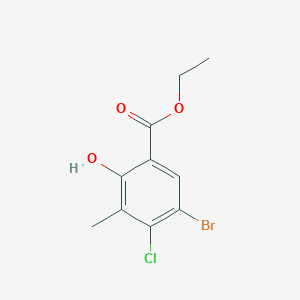
Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate is an organic compound with the molecular formula C10H10BrClO3. It is a derivative of benzoic acid, featuring bromine, chlorine, and hydroxyl functional groups, along with an ethyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate typically involves the esterification of 5-bromo-4-chloro-2-hydroxy-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and reduction: The hydroxyl group can participate in oxidation-reduction reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with different functional groups.
Ester hydrolysis: 5-bromo-4-chloro-2-hydroxy-3-methylbenzoic acid.
Oxidation: Corresponding quinones or carboxylic acids.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate is utilized in various scientific research applications, including:
Medicinal chemistry: As a precursor for the synthesis of pharmacologically active compounds.
Organic synthesis: As an intermediate in the preparation of complex organic molecules.
Material science: In the development of novel materials with specific properties.
Biological studies: As a probe to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine, chlorine, and hydroxyl groups can influence its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-chloro-2-hydroxy-3-methylbenzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Ethyl 5-bromo-2-hydroxy-3-methylbenzoate: Lacks the chlorine atom, leading to different chemical properties.
Ethyl 5-bromo-4-chloro-3-methylbenzoate: Lacks the hydroxyl group, which can significantly alter its chemical behavior.
Uniqueness
Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group, providing a distinct combination of reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-3-15-10(14)6-4-7(11)8(12)5(2)9(6)13/h4,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYDIMZWMHZNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1O)C)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[9-(4-Ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-methylphenyl)methanone](/img/structure/B2908080.png)
![3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2908081.png)
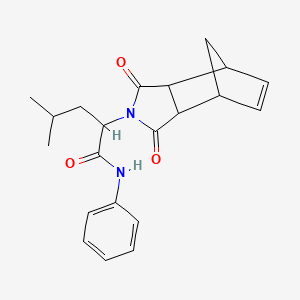
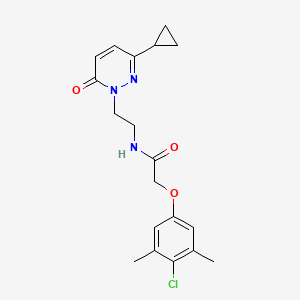
![1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole](/img/structure/B2908088.png)
![2-{5-[(3,4-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2908089.png)
![2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide](/img/structure/B2908090.png)

![N-(4-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2908092.png)

![[4-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2908095.png)
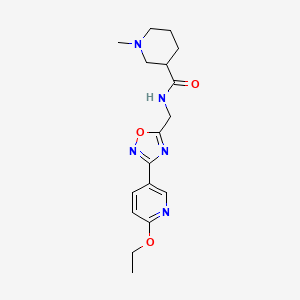
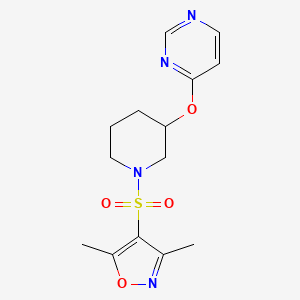
![N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2908101.png)
